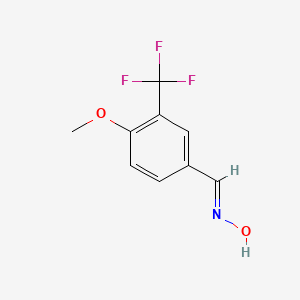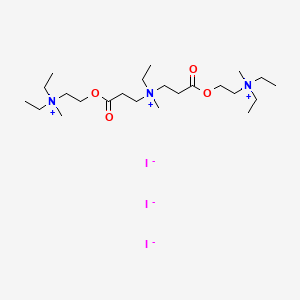
(Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide involves multiple steps, each requiring specific conditions. The initial step typically involves the reaction of ethylmethylamine with ethylene carbonate to form an intermediate compound. This intermediate is then reacted with diethylmethylamine in the presence of a suitable catalyst to form the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of large quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: (Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carbonyl-containing compounds, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
(Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it is being investigated for its potential use as an antimicrobial agent and in drug delivery systems. In industry, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the presence of multiple functional groups in the compound, which allows it to form strong bonds with its targets. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
(Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide is unique compared to similar compounds due to its specific structure and functional groups. Similar compounds include 2-(2-(Dimethylamino)ethoxy)ethanol and other quaternary ammonium compounds. this compound stands out due to its higher reactivity and broader range of applications in various fields.
Propriétés
Numéro CAS |
17089-58-6 |
|---|---|
Formule moléculaire |
C23H50I3N3O4 |
Poids moléculaire |
813.4 g/mol |
Nom IUPAC |
bis[3-[2-[diethyl(methyl)azaniumyl]ethoxy]-3-oxopropyl]-ethyl-methylazanium;triiodide |
InChI |
InChI=1S/C23H50N3O4.3HI/c1-9-24(6,10-2)18-20-29-22(27)14-16-26(8,13-5)17-15-23(28)30-21-19-25(7,11-3)12-4;;;/h9-21H2,1-8H3;3*1H/q+3;;;/p-3 |
Clé InChI |
QYSIQFOWUAUXCQ-UHFFFAOYSA-K |
SMILES canonique |
CC[N+](C)(CC)CCOC(=O)CC[N+](C)(CC)CCC(=O)OCC[N+](C)(CC)CC.[I-].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
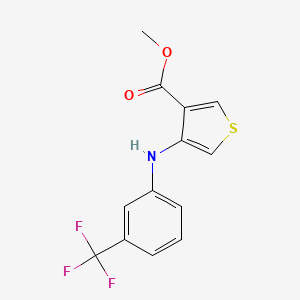
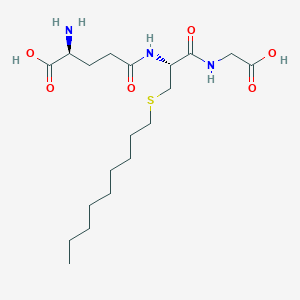
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)
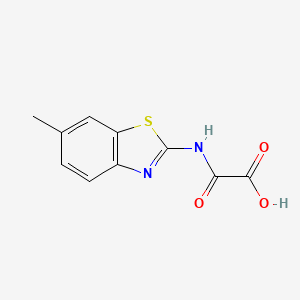
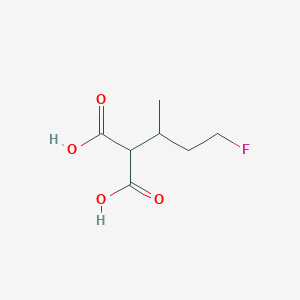
![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
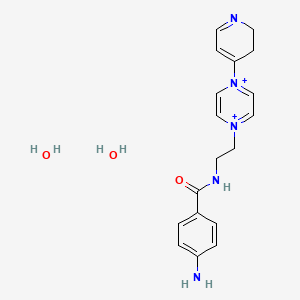

![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)
